molecular formula C20H19N3O5S B2778860 6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-15-8

6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2778860
CAS No.: 864926-15-8
M. Wt: 413.45
InChI Key: WWGWKTZHBJXFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic derivative featuring a fused thienopyridine core. Its structure includes:

  • Ethyl and methyl ester groups at positions 6 and 3, respectively, which influence solubility and metabolic stability.
  • A partially saturated thieno[2,3-c]pyridine scaffold, which enhances conformational flexibility compared to fully aromatic systems.

The addition of the 4-cyanobenzamido group likely increases molecular weight to ~400–420 g/mol, based on comparisons with benzamido-substituted analogs (e.g., CAS 920457-13-2, C20H22N2O5S, MW 402.46 g/mol) .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-3-28-20(26)23-9-8-14-15(11-23)29-18(16(14)19(25)27-2)22-17(24)13-6-4-12(10-21)5-7-13/h4-7H,3,8-9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGWKTZHBJXFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Amino-substituted analogs (e.g., CAS 24237-51-2) serve as versatile intermediates for further functionalization .

Ester Group Impact: Methyl/ethyl esters balance lipophilicity and hydrolytic stability. For example, the diethyl ester (CAS 24237-51-2) has higher solubility in nonpolar solvents than methyl-containing analogs . Boc-protected esters (e.g., CAS 474843-69-1) prevent undesired reactions during synthetic steps .

Biological Relevance: Benzamido derivatives (e.g., CAS 920457-13-2) are associated with kinase inhibition due to their ability to mimic ATP-binding motifs . Cyano groups (as in the target compound) may enhance selectivity for enzymes with polar active sites .

Physicochemical Properties

  • Solubility: The 4-cyanobenzamido group increases water solubility compared to methylbenzamido analogs but reduces it relative to amino-substituted derivatives .
  • Stability : Methyl esters are more hydrolytically stable than ethyl esters under acidic conditions .

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a derivative of thienopyridine that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₄S
  • Molecular Weight : 329.36 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance:

  • In vitro assays have shown that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The growth inhibition was evaluated using the sulforhodamine B assay.
  • The compound was particularly effective against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. It was found to significantly reduce cell viability at concentrations around 13 µM (GI50) without affecting non-tumorigenic MCF-12A cells .

The proposed mechanisms by which this compound exerts its antitumor effects include:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in an increase in the G0/G1 phase population and a decrease in the S phase population in MDA-MB-231 cells. This suggests that the compound may induce cell cycle arrest, thereby inhibiting proliferation .
  • Apoptosis Induction : Preliminary data suggest that the compound may trigger apoptotic pathways in cancer cells, although further research is needed to elucidate specific apoptotic markers involved.

Study on Antitumor Effects

A notable study evaluated the antitumor potential of various thienopyridine derivatives, including our compound of interest. The findings included:

  • In Vivo Studies : The compound was tested in an in ovo chick chorioallantoic membrane (CAM) model where it significantly reduced tumor size when grafted with MDA-MB-231 cells.
  • Cell Proliferation Assays : The bromodeoxyuridine assay confirmed a reduction in cell proliferation rates upon treatment with the compound compared to controls.
StudyCell LineConcentration (µM)Effect
MDA-MB-23113Decreased viability and proliferation
MDA-MB-468Not specifiedAntitumor activity observed
MCF-12ANot specifiedMinimal toxicity

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves a multi-step route starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Key steps include:

  • Amide coupling : Introducing the 4-cyanobenzamido group via carbodiimide-mediated coupling under anhydrous conditions (e.g., DCC/DMAP in DMF) .
  • Esterification : Sequential esterification of the pyridine ring using ethyl and methyl chloroformates, requiring precise pH control (pH 7–8) to avoid hydrolysis .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Critical reaction parameters include temperature (0–5°C for amide coupling; 60–80°C for cyclization) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regioselectivity of substituents. For example, the 4-cyanobenzamido proton appears as a singlet at δ 8.2–8.5 ppm, while ester methyl groups resonate at δ 1.2–1.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 530.1502; observed = 530.1489) .
  • IR Spectroscopy : Stretching vibrations for C≡N (2240–2260 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) confirm functional groups .

Q. How does the 4-cyanobenzamido moiety influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing cyano group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic substitutions (e.g., hydrolysis to carboxylic acids under basic conditions). This moiety also stabilizes intermediates during ring-forming reactions via resonance effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing bulky substituents to the thienopyridine core?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bulky intermediates .
  • Catalysis : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) with ligands like XPhos enhances steric tolerance .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs conventional heating) and improves yields by 15–20% for sterically hindered derivatives .

Q. How should discrepancies in NMR data between synthetic batches be investigated?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by conformational isomers or impurities .
  • Intermediate trapping : Isolate and characterize intermediates (e.g., via LC-MS) to identify side reactions (e.g., ester hydrolysis or cyanide reduction) .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09) to assign ambiguous peaks .

Q. What strategies are recommended for evaluating the compound’s biological activity?

Methodological Answer:

  • Targeted assays : Screen against kinase or protease targets (e.g., EGFR, MAPK) due to structural similarity to known inhibitors .
  • ADME profiling : Use Caco-2 cell models to assess intestinal absorption and CYP450 inhibition assays (e.g., CYP3A4) to predict metabolic stability .
  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding modes with target proteins, guiding SAR optimization .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Methodological Answer:

  • pH-dependent stability studies : Monitor degradation (HPLC) at pH 1–6 (simulated gastric fluid) and pH 7.4 (blood). Degradation products (e.g., free carboxylic acids) are identified via LC-MS .
  • Protective group strategies : Introduce acid-labile tert-butyl esters or Boc-protected amines to stabilize the core during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.